molecular formula C27H30N4O4S2 B2384165 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 524691-78-9

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2384165
CAS RN: 524691-78-9
M. Wt: 538.68
InChI Key: QMEBQBJTRYSGSH-UHFFFAOYSA-N
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Description

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H30N4O4S2 and its molecular weight is 538.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial and Antitubercular Agent

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives exhibit promising potential in antimicrobial and antitubercular applications. The compound's ability to inhibit Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS) highlights its relevance in developing treatments against tuberculosis. The molecule's structural framework aids in enhancing its pharmacological properties, offering avenues for further exploration in antimicrobial therapies (Samala et al., 2014).

2. Synthesis of Heterocyclic Structures

The compound serves as a building block in the synthesis of various heterocyclic structures, providing valuable contributions to the field of medicinal chemistry. It participates in reactions leading to diverse molecular architectures with potential pharmacological activities. These synthesized heterocyclic structures are not only integral in understanding the chemical space of therapeutic compounds but also offer insights into the design of novel drugs with improved efficacy and reduced side effects (Mekheimer et al., 1997).

3. Role in Chemical Synthesis and Molecular Interaction Studies

This compound's role extends to facilitating various chemical synthesis processes and contributing to molecular interaction studies. Its involvement in forming chemical bonds and interactions offers a deeper understanding of molecular behavior, which is crucial in drug design and development. The compound's utility in chemical synthesis underscores its significance in creating new chemical entities with desired therapeutic properties (Karapetyan & Tokmajyan, 2020).

properties

IUPAC Name

6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEBQBJTRYSGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.